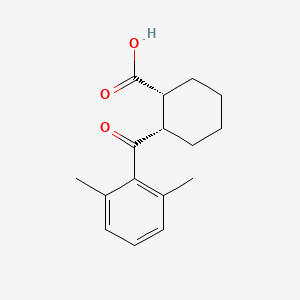

cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-68-2) is a cyclohexane-based carboxylic acid derivative with a 2,6-dimethylbenzoyl substituent in the cis configuration. Its molecular formula is C₁₆H₂₀O₃, and it belongs to a class of aromatic ketone-functionalized cyclohexane carboxylic acids. The compound is structurally characterized by a cyclohexane ring where the carboxylic acid group (-COOH) and the 2,6-dimethylbenzoyl group are positioned on adjacent carbon atoms in a cis orientation .

The 2,6-dimethylbenzoyl moiety introduces steric hindrance and electronic effects due to the methyl groups at the ortho positions of the benzoyl ring. This configuration may influence solubility, crystallinity, and reactivity, making it distinct from other positional isomers (e.g., 2,3- or 2,4-dimethylbenzoyl derivatives). The compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules .

Properties

IUPAC Name |

(1R,2S)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDXKWXAVCEDNQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641355 | |

| Record name | (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-68-2 | |

| Record name | (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically at the benzylic positions of the 2,6-dimethylbenzoyl group.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.

Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of chiral compounds and their separation.

Biology:

- Investigated for its potential biological activity, although specific applications are not well-documented.

Medicine:

- Potential use in the development of pharmaceuticals, particularly those targeting specific chiral centers.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Positional Isomers of Dimethylbenzoylcyclohexane Carboxylic Acids

The cis-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid has two key positional isomers, differing in the substitution pattern on the benzoyl ring:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Structural Features |

|---|---|---|---|---|

| cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | 733742-67-1 | C₁₆H₂₀O₃ | 2,3-dimethylbenzoyl | Methyl groups at C2 and C3 of benzoyl ring |

| cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | 85603-44-7 | C₁₆H₂₀O₃ | 2,4-dimethylbenzoyl | Methyl groups at C2 and C4 of benzoyl ring |

| cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | 733742-68-2 | C₁₆H₂₀O₃ | 2,6-dimethylbenzoyl | Methyl groups at C2 and C6 of benzoyl ring |

Key Differences :

- Steric Effects : The 2,6-dimethyl substitution creates greater steric hindrance around the benzoyl carbonyl group compared to 2,3- or 2,4-substituted isomers. This may reduce rotational freedom and increase rigidity .

- In contrast, para-substituted isomers (e.g., 2,4-dimethyl) exhibit less pronounced resonance effects .

Cis vs. Trans Isomerism

The trans-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a stereoisomer of the cis compound. While the cis isomer has both substituents on the same side of the cyclohexane ring, the trans isomer positions them oppositely. This difference significantly impacts:

Comparison with Heterocyclic and Halogenated Analogs

Several related compounds with modified rings or substituents highlight structural and functional diversity:

Notable Trends:

Thermodynamic and Physicochemical Properties

- Enthalpy of Formation : Cyclohexane dicarboxylic acids (e.g., trans-cyclohexane-1,2-dicarboxylic acid) have ΔHf values near -970 kJ/mol, suggesting that methyl and benzoyl substituents would moderately increase stability due to hydrophobic interactions .

- Solubility : The cis-2,6-dimethylbenzoyl derivative is likely less water-soluble than its trans isomer due to increased hydrophobicity from the methyl groups .

Biological Activity

Cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its mechanism of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound belongs to a class of cyclohexane derivatives characterized by a carboxylic acid group and a dimethylbenzoyl moiety. The stereochemistry of the cis configuration imparts unique properties that may influence its interaction with biological targets.

Although the precise mechanism of action for cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-defined in the literature, it is hypothesized that its effects may be mediated through interactions with specific enzymes or receptors. The compound's structural features suggest potential interactions that could lead to varied biological effects depending on the context in which it is applied.

Biological Activity

Preliminary investigations into the biological activity of cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid have indicated several potential applications:

- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant properties, suggesting that this compound may also possess similar activity.

- Anti-inflammatory Effects : Structurally related compounds often exhibit anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Potential antioxidant and anti-inflammatory activities | |

| trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | Noted differences in enzyme interactions due to stereochemistry | |

| 2-(3,5-Dimethylbenzoyl)propanoic Acid | Exhibits anti-inflammatory properties |

Case Studies and Research Findings

Research focusing on similar compounds has provided insights into the potential biological activities of cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid:

- Inhibition Studies : A study on benzimidazole derivatives showed that structural modifications influenced their potency as DGAT1 inhibitors. This suggests that similar modifications in cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid could yield compounds with significant inhibitory activity against metabolic enzymes .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic data from structurally related compounds indicate favorable absorption and distribution characteristics. For instance, compounds exhibiting similar structural features demonstrated effective oral bioavailability and significant metabolic stability in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.